molecular formula C16H15N3O4 B11489790 5-(3,4-dimethoxyphenyl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(3,4-dimethoxyphenyl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11489790
M. Wt: 313.31 g/mol
InChI Key: RFJXNCCMGSBKJI-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dioxane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H15N3O4/c1-19-14-13(15(20)18-16(19)21)10(6-7-17-14)9-4-5-11(22-2)12(8-9)23-3/h4-8H,1-3H3,(H,18,20,21)

InChI Key

RFJXNCCMGSBKJI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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